

Bioconjugation techniques employing t-Boc-Aminooxy-PEG12-Boc for peptide modification.

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Compound of Interest

Compound Name: *t*-Boc-Aminooxy-PEG12-Boc

Cat. No.: B15620607

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Application Notes and Protocols: Peptide Modification Using t-Boc-Aminooxy-PEG12-Boc

Introduction

The targeted modification of peptides is a cornerstone of modern drug development, enabling the enhancement of therapeutic properties such as serum half-life, solubility, and stability.^[1] Polyethylene Glycol (PEG) linkers are instrumental in this field due to their biocompatibility and ability to improve the pharmacokinetic profiles of biotherapeutics.^{[2][3]} The homobifunctional linker, **t-Boc-Aminooxy-PEG12-Boc**, is a specialized reagent designed for covalently linking two molecules that contain aldehyde or ketone functionalities through a hydrophilic PEG12 spacer.

This linker features two tert-butyloxycarbonyl (Boc)-protected aminooxy groups at each end. The Boc group is an acid-labile protecting group that ensures the stability of the reactive aminooxy moiety during synthesis and storage.^{[2][4]} Upon removal under mild acidic conditions, the exposed aminooxy groups can react chemoselectively with aldehydes or ketones to form stable oxime bonds.^{[4][5]} This highly efficient and bioorthogonal reaction, known as oxime ligation, is ideal for conjugating sensitive biomolecules under mild conditions.^{[6][7]}

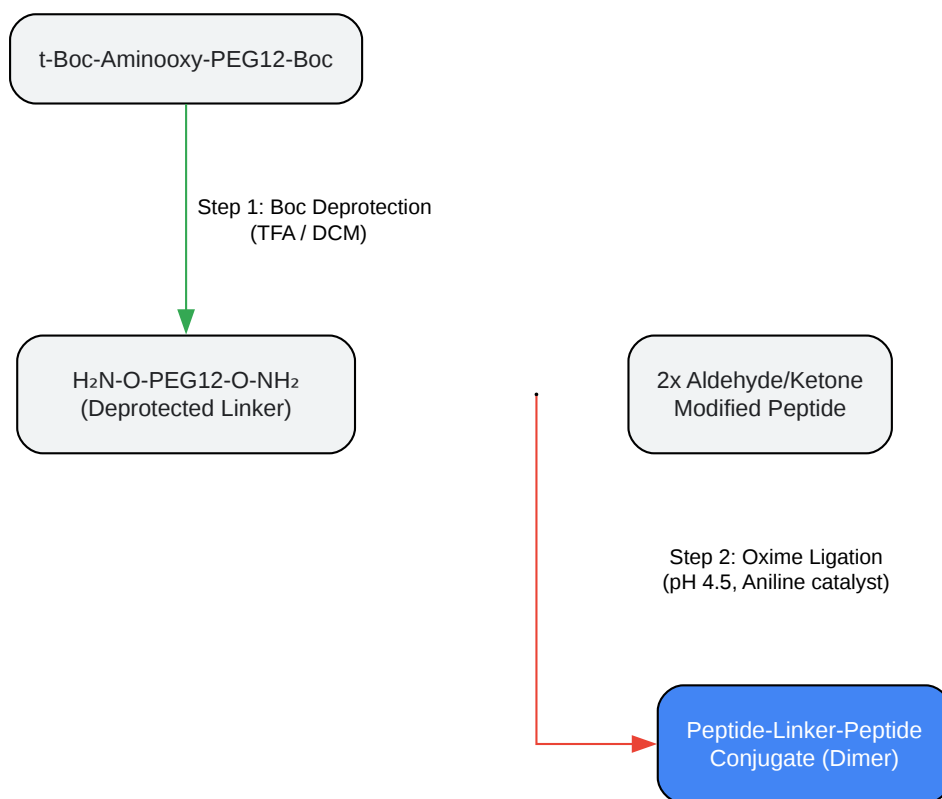
These application notes provide detailed protocols for the use of **t-Boc-Aminooxy-PEG12-Boc** in peptide modification, covering the critical steps of Boc deprotection, oxime ligation, and final

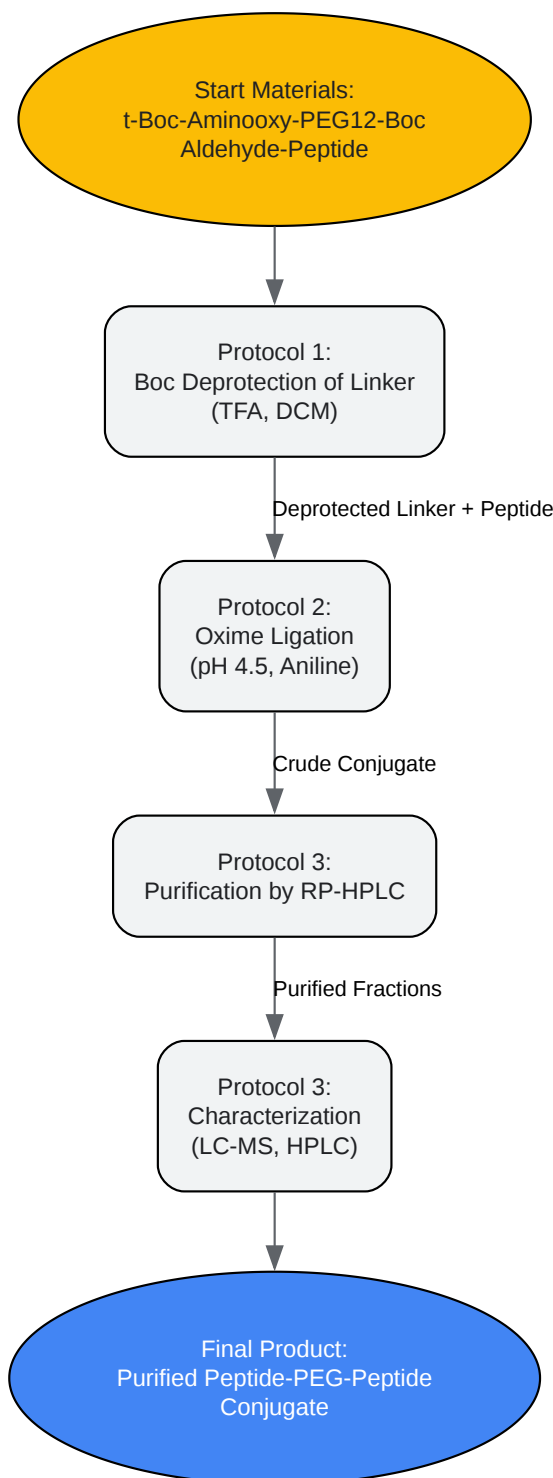
product characterization. The primary application envisioned is the dimerization of peptides or the assembly of complex bioconjugates like PROteolysis TARgeting Chimeras (PROTACs), where the linker bridges a target protein ligand and an E3 ligase ligand.[8][9]

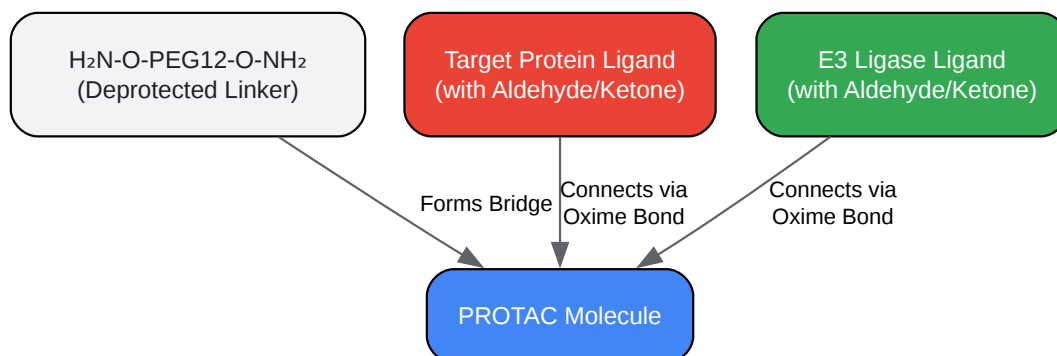
Core Principles and Reaction Mechanism

The bioconjugation strategy employing **t-Boc-Aminooxy-PEG12-Boc** involves two primary chemical transformations:

- **Boc Deprotection:** The process is initiated by the removal of the Boc protecting groups from both ends of the linker. This is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][4] The acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into a stable tert-butyl carbocation, carbon dioxide, and the free aminooxy group (as its TFA salt).[4] To prevent potential side reactions from the tert-butyl carbocation, a scavenger such as triisopropylsilane (TIS) can be included.[4][10]
- **Oxime Ligation:** The deprotected aminooxy-PEG12-aminooxy linker is then reacted with a peptide (or other molecule) containing an aldehyde or ketone group. This reaction proceeds efficiently under slightly acidic conditions (pH 4.5-5.0) to form a highly stable oxime linkage.[5][11] The reaction rate can be significantly enhanced by the use of a nucleophilic catalyst, such as aniline.[6][12]







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